molecular formula C13HF9N2 B10843877 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole

4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole

Cat. No. B10843877
M. Wt: 356.15 g/mol
InChI Key: BLRLNVDCKOMIHM-UHFFFAOYSA-N
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Description

4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole is a fluorinated indazole derivative. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. The fluorination of the indazole structure enhances its chemical stability and biological activity, making it a promising candidate for various applications in medicinal chemistry and material science .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted indazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole is unique due to its high selectivity for NOS-II and its enhanced stability provided by the perfluorophenyl group. This makes it a promising candidate for further development in medicinal chemistry and material science .

properties

Molecular Formula

C13HF9N2

Molecular Weight

356.15 g/mol

IUPAC Name

4,5,6,7-tetrafluoro-3-(2,3,4,5,6-pentafluorophenyl)-2H-indazole

InChI

InChI=1S/C13HF9N2/c14-3-1(4(15)7(18)9(20)6(3)17)12-2-5(16)8(19)10(21)11(22)13(2)24-23-12/h(H,23,24)

InChI Key

BLRLNVDCKOMIHM-UHFFFAOYSA-N

Canonical SMILES

C12=C(NN=C1C(=C(C(=C2F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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